molecular formula C25H17FN4O5 B11284861 5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Cat. No.: B11284861
M. Wt: 472.4 g/mol
InChI Key: QBBNGTBJNGZWCV-UHFFFAOYSA-N
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Description

5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a fluorophenyl group, a phenyl-1,2,4-oxadiazolyl group, and a dioxoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the dioxoloquinazoline core, followed by the introduction of the fluorophenyl and phenyl-1,2,4-oxadiazolyl groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and implementing purification techniques such as recrystallization and chromatography. The choice of solvents and reaction temperatures also plays a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione has several scientific research applications:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: The compound is explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Its stability and reactivity make it a candidate for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and altering their function, which can result in various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-chlorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
  • 5-[(3-bromophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

Uniqueness

The uniqueness of 5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C25H17FN4O5

Molecular Weight

472.4 g/mol

IUPAC Name

5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

InChI

InChI=1S/C25H17FN4O5/c26-17-8-4-5-15(9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-6-2-1-3-7-16/h1-11H,12-14H2

InChI Key

QBBNGTBJNGZWCV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)CC5=NC(=NO5)C6=CC=CC=C6

Origin of Product

United States

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